molecular formula C10H9FN4S B7743750 4-[(E)-[(2-FLUOROPHENYL)METHYLIDENE]AMINO]-5-METHYL-1,2,4-TRIAZOLE-3-THIOL

4-[(E)-[(2-FLUOROPHENYL)METHYLIDENE]AMINO]-5-METHYL-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B7743750
M. Wt: 236.27 g/mol
InChI Key: IUDKXKUKYVNOSO-WUXMJOGZSA-N
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Description

4-[(E)-[(2-Fluorophenyl)methylidene]amino]-5-methyl-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-Fluorophenyl)methylidene]amino]-5-methyl-1,2,4-triazole-3-thiol typically involves the condensation reaction between 2-fluorobenzaldehyde and 5-methyl-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like glacial acetic acid to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete reaction, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like column chromatography or recrystallization are used to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-Fluorophenyl)methylidene]amino]-5-methyl-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(E)-[(2-Fluorophenyl)methylidene]amino]-5-methyl-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activity.

    Industry: Utilized in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-Fluorophenyl)methylidene]amino]-5-methyl-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, the presence of the fluorophenyl group enhances its ability to interact with biological membranes, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(2,5-Dimethoxyphenyl)methylidene]amino]-5-methyl-1,2,4-triazole-3-thiol
  • 4-[(E)-[(4-Fluorophenyl)methylidene]amino]-5-(2-thienyl)-1,2,4-triazole-3-thiol

Uniqueness

4-[(E)-[(2-Fluorophenyl)methylidene]amino]-5-methyl-1,2,4-triazole-3-thiol is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

4-[(E)-(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4S/c1-7-13-14-10(16)15(7)12-6-8-4-2-3-5-9(8)11/h2-6H,1H3,(H,14,16)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDKXKUKYVNOSO-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1N=CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=S)N1/N=C/C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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